molecular formula C23H30N2O3S B11232168 1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide

Cat. No.: B11232168
M. Wt: 414.6 g/mol
InChI Key: TYMBBIIYACDMRB-UHFFFAOYSA-N
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Description

1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and carboxamidation. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C23H30N2O3S

Molecular Weight

414.6 g/mol

IUPAC Name

1-[(2-methylphenyl)methylsulfonyl]-N-(2-propan-2-ylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C23H30N2O3S/c1-17(2)21-12-6-7-13-22(21)24-23(26)19-11-8-14-25(15-19)29(27,28)16-20-10-5-4-9-18(20)3/h4-7,9-10,12-13,17,19H,8,11,14-16H2,1-3H3,(H,24,26)

InChI Key

TYMBBIIYACDMRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(C)C

Origin of Product

United States

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